Methyl 2-bromo-2-(2-methoxyphenyl)acetate

CAS No.: 99552-78-0

Cat. No.: VC3805355

Molecular Formula: C10H11BrO3

Molecular Weight: 259.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99552-78-0 |

|---|---|

| Molecular Formula | C10H11BrO3 |

| Molecular Weight | 259.1 g/mol |

| IUPAC Name | methyl 2-bromo-2-(2-methoxyphenyl)acetate |

| Standard InChI | InChI=1S/C10H11BrO3/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9H,1-2H3 |

| Standard InChI Key | UBXWFYGCGHBNAP-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(C(=O)OC)Br |

| Canonical SMILES | COC1=CC=CC=C1C(C(=O)OC)Br |

Introduction

Structural and Molecular Characteristics

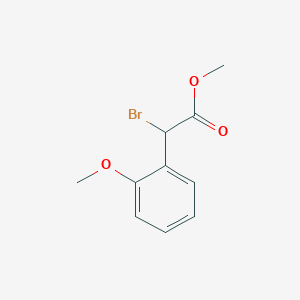

Methyl 2-bromo-2-(2-methoxyphenyl)acetate belongs to the class of alpha-bromo esters, which are widely utilized in organic chemistry due to their reactivity. The compound’s molecular formula is C₁₀H₁₁BrO₃, with a molecular weight of 259.1 g/mol . Its structure features a bromine atom and a 2-methoxyphenyl group attached to the alpha carbon of the acetate moiety, as illustrated by its SMILES notation: COC1=CC=CC=C1C(C(=O)OC)Br .

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 99552-78-0 | |

| Molecular Formula | C₁₀H₁₁BrO₃ | |

| Molecular Weight | 259.1 g/mol | |

| IUPAC Name | Methyl 2-bromo-2-(2-methoxyphenyl)acetate | |

| InChIKey | UBXWFYGCGHBNAP-UHFFFAOYSA-N |

The stereoelectronic effects of the methoxy group at the ortho position influence the compound’s reactivity, particularly in nucleophilic substitution and radical reactions .

Synthesis and Optimization

The synthesis of methyl 2-bromo-2-(2-methoxyphenyl)acetate typically involves bromination of a precursor ester. While direct protocols for the 2-methoxy derivative are less documented, analogous methods for related compounds provide insight. For example, methyl 2-bromo-2-(4-methoxyphenyl)acetate (CAS 50612-99-2) is synthesized via radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C for 4 hours, achieving a 99% yield .

Table 2: Representative Synthesis Conditions

| Parameter | Detail | Source |

|---|---|---|

| Starting Material | Methyl 2-(4-methoxyphenyl)acetate | |

| Brominating Agent | NBS | |

| Initiator | AIBN | |

| Solvent | Carbon tetrachloride | |

| Temperature | 80°C | |

| Reaction Time | 4 hours | |

| Yield | 99% |

For the 2-methoxy analog, similar conditions are likely employed, substituting the 4-methoxy precursor with a 2-methoxy variant. The reaction proceeds via a radical mechanism, where AIBN generates initiator radicals that abstract hydrogen from the alpha position, enabling bromine transfer from NBS .

Physical and Chemical Properties

Methyl 2-bromo-2-(2-methoxyphenyl)acetate is a white to off-white solid under standard conditions. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethyl acetate, dichloromethane, and tetrahydrofuran . The compound’s stability is influenced by its storage conditions; it is recommended to store it at 2–8°C in a tightly sealed container to prevent degradation .

Reactivity Profile

-

Nucleophilic Substitution: The bromine atom at the alpha position is highly susceptible to displacement by nucleophiles, making the compound a valuable electrophile in Suzuki-Miyaura and Grignard reactions .

-

Radical Reactions: The C-Br bond can undergo homolytic cleavage under UV light or in the presence of radical initiators, enabling applications in polymerization and cascade reactions .

Applications in Organic Synthesis

Methyl 2-bromo-2-(2-methoxyphenyl)acetate is primarily employed as a building block in the synthesis of complex molecules. Key applications include:

Pharmaceutical Intermediates

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For instance, its derivatives have been explored in the synthesis of α-arylpropionic acids, a class of compounds with analgesic and anti-inflammatory properties .

Agrochemical Development

In agrochemistry, the methoxyphenyl moiety contributes to the herbicidal and fungicidal activity of target molecules. Brominated esters like this compound are used to introduce aromatic rings into pesticidal agents .

Materials Science

The radical reactivity of the C-Br bond enables its use in the synthesis of polymers and dendrimers, where it acts as a cross-linking agent .

Personal protective equipment (PPE), including gloves and goggles, is mandatory during handling. Chronic exposure may lead to respiratory or dermal irritation, necessitating rigorous laboratory safety practices .

Recent Research and Future Directions

Recent studies have focused on optimizing the compound’s synthetic efficiency and exploring novel applications:

Catalytic Asymmetric Synthesis

Efforts to enantioselectively synthesize chiral derivatives of methyl 2-bromo-2-(2-methoxyphenyl)acetate are underway. Transition-metal catalysts, such as palladium and nickel complexes, have shown promise in inducing asymmetry during cross-coupling reactions .

Green Chemistry Approaches

Researchers are investigating solvent-free bromination techniques and biodegradable initiators to reduce the environmental impact of synthesis. For example, mechanochemical methods using ball mills have been proposed as alternatives to traditional solvent-based protocols .

Biomedical Applications

Preliminary in vitro studies suggest that brominated aryl acetates exhibit inhibitory activity against cancer cell lines. Further pharmacological profiling is required to evaluate their therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume